molecular formula C6H16Cl2N2OS B6202200 (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2703774-88-1

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No. B6202200
CAS RN: 2703774-88-1
M. Wt: 235.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride, also known as ACIMS-lambda6-S, is a synthetic compound that has been studied for its potential medical applications. It is a cyclic sulfanone derivative of the amino acid cysteine, and is a member of the sulfanone family of compounds. ACIMS-lambda6-S has been studied for its potential to be used as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. We will also discuss potential future directions for research involving ACIMS-lambda6-S.

Scientific Research Applications

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been studied for its potential to be used as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. In animal studies, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been shown to reduce inflammation in the brain and to protect against oxidative stress. It has also been shown to reduce inflammation and to protect against damage caused by ischemia-reperfusion injury. In addition, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of various types of cancer cells in vitro.

Mechanism of Action

The mechanism of action of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S is not fully understood. However, it is thought to act by modulating the production of inflammatory mediators such as cytokines and chemokines. In addition, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been shown to inhibit the production of reactive oxygen species, which are thought to play a role in the development of inflammation and oxidative stress.
Biochemical and Physiological Effects
(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been shown to reduce inflammation in the brain and to protect against oxidative stress. It has also been shown to reduce inflammation and to protect against damage caused by ischemia-reperfusion injury. In addition, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been shown to inhibit the growth of various types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S in laboratory experiments include its easy synthesis and its relatively low cost. Additionally, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying the effects of inflammation and oxidative stress in laboratory experiments.
The main limitation of using (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the effects of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S on humans are not yet known, so it is important to exercise caution when using this compound in laboratory experiments.

Future Directions

The potential future directions for research involving (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S include further studies of its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S for maximum efficacy. Finally, further studies are needed to determine the long-term safety and efficacy of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S in humans.

Synthesis Methods

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S can be synthesized in a two-step process. The first step involves the reaction of cysteamine hydrochloride with cyclopentanone in the presence of a base such as sodium hydroxide. This reaction produces the cyclic sulfanone derivative of cysteine, which is then reacted with lambda6-sulfanone in the presence of a base such as potassium carbonate. This reaction produces the final product, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride6-S.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride involves the reaction of 3-aminocyclopentylamine with methyl isothiocyanate to form the intermediate (3-aminocyclopentyl)(imino)methyl isothiocyanate. This intermediate is then reacted with hydrogen sulfide to form the final product, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride.", "Starting Materials": [ "3-aminocyclopentylamine", "methyl isothiocyanate", "hydrogen sulfide", "dihydrochloric acid" ], "Reaction": [ "Step 1: 3-aminocyclopentylamine is reacted with methyl isothiocyanate in the presence of a suitable solvent and base to form (3-aminocyclopentyl)(imino)methyl isothiocyanate.", "Step 2: The intermediate (3-aminocyclopentyl)(imino)methyl isothiocyanate is then reacted with hydrogen sulfide in the presence of a suitable solvent and base to form (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone.", "Step 3: The final product, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone, is then treated with dihydrochloric acid to form the dihydrochloride salt, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride." ] }

CAS RN

2703774-88-1

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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